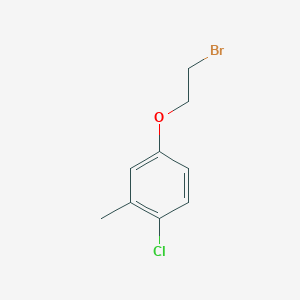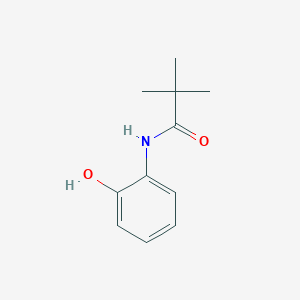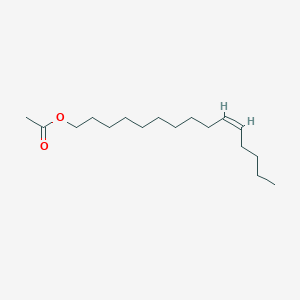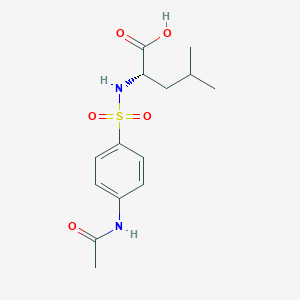![molecular formula C11H11F3O B3148405 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one CAS No. 64436-58-4](/img/structure/B3148405.png)
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one
Übersicht
Beschreibung
“2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one” is a chemical compound with the molecular formula C11H11F3O . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C11H11F3O/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14/h3-7H,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 216.2 . More specific properties like boiling point or melting point are not available in the search results.Wissenschaftliche Forschungsanwendungen
Crystal Structure and Computational Studies
- X-ray structures and computational studies : 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one is studied among other compounds for its molecular structure using X-ray diffraction and computational methods like density functional theory (DFT) and TDDFT method. These studies are crucial for understanding the molecular geometry and electronic properties of such compounds (Nycz et al., 2011).
Synthesis and Cytotoxic Activity
- Efficient Synthesis and Cytotoxic Activity Evaluation : An efficient method for synthesizing related compounds and evaluating their cytotoxic activity against cancer cell lines has been developed. This includes studies on the influence of substituents on cytotoxicity (Gómez-García et al., 2017).
Synthesis of Furans and Cyclopentenones
- Reagent for Synthesizing Furans and Cyclopentenones : Research on 2-methyl compounds has been conducted to develop versatile reagents for the synthesis of furans and cyclopentenones, which are important in various chemical processes (Watterson et al., 2003).
Gene Expression Inhibition
- Inhibitors of NF-kappaB and AP-1 Gene Expression : Studies have been conducted on compounds structurally related to this compound for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This has implications for potential therapeutic applications (Palanki et al., 2000).
Crystal Structures and Hirshfeld Surface Studies
- Synthesis and Hirshfeld Surface Analysis : The synthesis of chalcone derivatives and their characterization, including Hirshfeld surface analysis, highlights the intricate molecular interactions and structures, which are essential in understanding chemical properties and reactions (Salian et al., 2018).
Pharmacokinetics and Metabolism Study
- Pharmacokinetics and Metabolism in Rats : Studies on the pharmacokinetics and metabolism of certain analogs in rats provide crucial data for the development of these compounds, especially for their potential therapeutic use (Wu et al., 2006).
Glycine Transporter Inhibitor Identification
- Identification as Glycine Transporter Inhibitor : Research has identified certain structurally similar compounds as glycine transporter inhibitors, which is significant for neurological and psychiatric applications (Yamamoto et al., 2016).
Preparation of Trifluoromethyl Transfer Agent
- Trifluoromethyl Transfer Agent Preparation : Research into the preparation of trifluoromethyl transfer agents, which are crucial in various chemical syntheses, demonstrates the compound's importance in organic synthesis (Eisenberger et al., 2012).
Miscibility with Water Study
- Study on Miscibility with Water : Investigations into the influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water provide insights into physicochemical properties crucial for industrial and pharmaceutical applications (Fioroni et al., 2003).
Synthesis and Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Synthesis of new derivatives and their evaluation for antimicrobial activities showcase the potential of these compounds in developing new antimicrobial agents (Bhat et al., 2016).
Wirkmechanismus
Target of Action
It is known that this compound is used in the preparation and catalytic activity of a highly congested carbazoyl-derived p,n-type phosphine ligand for the pd-catalyzed acetone monoarylations .
Mode of Action
It is known to be involved in suzuki–miyaura (sm) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
It is known to be involved in the suzuki–miyaura (sm) cross-coupling reactions , which are key biochemical pathways in organic synthesis.
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution.
Result of Action
It is known to be involved in the formation of new aromatic 3f polymers .
Eigenschaften
IUPAC Name |
2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYDVOACNRUMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Fluoro-2,3-dihydro-1h-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B3148332.png)
![6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B3148334.png)
![3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile](/img/structure/B3148341.png)
![2-{[2-(Cyclohexylcarbonyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3148374.png)


![3-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3148393.png)



![4-[(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic Acid](/img/structure/B3148425.png)

